![molecular formula C17H28N2O B11945470 Urea, N,N-dibutyl-N'-(2,5-dimethylphenyl)- CAS No. 86781-20-6](/img/structure/B11945470.png)
Urea, N,N-dibutyl-N'-(2,5-dimethylphenyl)-
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Overview
Description
Urea, N,N-dibutyl-N’-(2,5-dimethylphenyl)- is a chemical compound with the molecular formula C17H28N2O It is a derivative of urea, where the hydrogen atoms are replaced by butyl and dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N,N-dibutyl-N’-(2,5-dimethylphenyl)- typically involves the reaction of 2,5-dimethylaniline with dibutylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Urea, N,N-dibutyl-N’-(2,5-dimethylphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl or dimethylphenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
- Reagent in Organic Synthesis : Urea, N,N-dibutyl-N'-(2,5-dimethylphenyl)- serves as a building block for synthesizing complex organic molecules. It can also act as a catalyst in specific reactions.
Biology
- Biochemical Studies : The compound is utilized to study enzyme interactions and protein folding due to its ability to interact with various biological molecules. Its unique structure allows it to modulate enzyme activity and influence biochemical pathways.
Medicine
- Pharmaceutical Intermediate : Urea, N,N-dibutyl-N'-(2,5-dimethylphenyl)- has potential applications in drug synthesis, particularly for therapeutic agents targeting specific enzymes or receptors. Its role as an intermediate can facilitate the development of novel pharmaceuticals.
Industrial Applications
- Production of Polymers and Resins : The compound is employed in creating coatings, adhesives, and other materials due to its ability to form stable bonds with other molecules. This property enhances the performance characteristics of industrial products.
Case Studies
- Enzyme Interaction Studies : Research has demonstrated that Urea, N,N-dibutyl-N'-(2,5-dimethylphenyl)- can modulate enzyme activity in vitro. A study showed that varying concentrations influenced the kinetics of specific enzymes involved in metabolic pathways.
- Pharmaceutical Development : In drug synthesis processes, this compound has been successfully integrated as an intermediate for developing inhibitors targeting cancer-related enzymes. Its effectiveness was evaluated through preclinical trials.
- Industrial Applications : A case study on polymer production highlighted how incorporating Urea, N,N-dibutyl-N'-(2,5-dimethylphenyl)- improved the adhesion properties of coatings used in automotive applications.
Mechanism of Action
The mechanism of action of Urea, N,N-dibutyl-N’-(2,5-dimethylphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Urea, N,N-dimethyl-: A simpler derivative of urea with two methyl groups.
Urea, N,N-diethyl-: Another derivative with two ethyl groups.
Urea, N,N-dibutyl-: A derivative with two butyl groups.
Uniqueness
Urea, N,N-dibutyl-N’-(2,5-dimethylphenyl)- is unique due to the presence of both butyl and dimethylphenyl groups. This combination imparts distinct chemical properties and reactivity, making it suitable for specific applications that other urea derivatives may not be able to achieve.
Biological Activity
Urea, N,N-dibutyl-N'-(2,5-dimethylphenyl)- is a synthetic compound that has garnered attention for its biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological properties, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound features a urea moiety substituted with dibutyl and a 2,5-dimethylphenyl group. Its synthesis typically involves the reaction of appropriate amines and isocyanates or carbonyl compounds under controlled conditions. Recent studies have highlighted various synthetic strategies to enhance yield and purity, emphasizing the importance of substituent effects on biological activity .
Urea derivatives, including N,N-dibutyl-N'-(2,5-dimethylphenyl)-, exhibit diverse mechanisms of action:
- Antimicrobial Activity : The compound demonstrates significant antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. It inhibits bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication and transcription .
- Anticancer Effects : Urea derivatives are being investigated as potential anticancer agents. They can inhibit tumor growth by targeting vascular endothelial growth factor receptors (VEGFR), thereby disrupting tumor neovascularization. Additionally, they may interfere with key signaling pathways involved in cancer cell proliferation .
Biological Activity Data
The following table summarizes key biological activities associated with Urea, N,N-dibutyl-N'-(2,5-dimethylphenyl)-:
Activity Type | Target Organism/Cell Line | IC50 Values | Mechanism |
---|---|---|---|
Antibacterial | Staphylococcus aureus | 0.012 μg/mL | Inhibition of DNA gyrase |
Enterococcus faecalis | 0.008 μg/mL | Inhibition of topoisomerase IV | |
Antitumor | HCT116 (colon cancer) | 10–20 μM | Inhibition of PI3K/mTOR pathways |
MCF-7 (breast cancer) | 5–15 μM | Disruption of RAF/MEK/ERK signaling | |
A549 (lung adenocarcinoma) | 8–12 μM | Antiangiogenic effects |
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various urea derivatives, including Urea, N,N-dibutyl-N'-(2,5-dimethylphenyl)-. The compound showed potent activity against resistant strains of S. aureus, indicating its potential as a therapeutic agent in treating infections caused by multidrug-resistant bacteria .
- Anticancer Potential : Research focusing on the anticancer properties of urea derivatives demonstrated that Urea, N,N-dibutyl-N'-(2,5-dimethylphenyl)- effectively inhibited tumor cell proliferation in vitro across several cancer cell lines. The compound's ability to modulate key signaling pathways suggests it may serve as a basis for developing new anticancer therapies .
Properties
CAS No. |
86781-20-6 |
---|---|
Molecular Formula |
C17H28N2O |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
1,1-dibutyl-3-(2,5-dimethylphenyl)urea |
InChI |
InChI=1S/C17H28N2O/c1-5-7-11-19(12-8-6-2)17(20)18-16-13-14(3)9-10-15(16)4/h9-10,13H,5-8,11-12H2,1-4H3,(H,18,20) |
InChI Key |
VDVRHWZOECBDLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)NC1=C(C=CC(=C1)C)C |
Origin of Product |
United States |
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